molecular formula C17H20ClFN2OS B4990865 3-chloro-4-fluoro-N-(1-isopropyl-4-piperidinyl)-1-benzothiophene-2-carboxamide

3-chloro-4-fluoro-N-(1-isopropyl-4-piperidinyl)-1-benzothiophene-2-carboxamide

Cat. No. B4990865
M. Wt: 354.9 g/mol
InChI Key: XJUABCSJMJGPBN-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(1-isopropyl-4-piperidinyl)-1-benzothiophene-2-carboxamide is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzothiophene derivatives and has been found to exhibit a range of biological activities that make it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 3-chloro-4-fluoro-N-(1-isopropyl-4-piperidinyl)-1-benzothiophene-2-carboxamide is not fully understood. However, it has been suggested that the compound may exert its biological effects by modulating the activity of certain receptors in the central nervous system, including the cannabinoid and vanilloid receptors.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-4-fluoro-N-(1-isopropyl-4-piperidinyl)-1-benzothiophene-2-carboxamide can modulate the release of neurotransmitters such as glutamate and GABA, which are involved in pain perception and epileptic seizures. The compound has also been found to inhibit the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-chloro-4-fluoro-N-(1-isopropyl-4-piperidinyl)-1-benzothiophene-2-carboxamide in lab experiments is its potential therapeutic applications. The compound has been found to exhibit a range of biological activities that make it a promising candidate for drug development. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research on 3-chloro-4-fluoro-N-(1-isopropyl-4-piperidinyl)-1-benzothiophene-2-carboxamide. One potential direction is to further investigate the compound's mechanism of action and its potential therapeutic applications. Another direction is to explore the structure-activity relationship of this compound and its analogs to identify more potent and selective compounds for drug development. Additionally, the use of 3-chloro-4-fluoro-N-(1-isopropyl-4-piperidinyl)-1-benzothiophene-2-carboxamide in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 3-chloro-4-fluoro-N-(1-isopropyl-4-piperidinyl)-1-benzothiophene-2-carboxamide involves several steps, including the reaction of 3-chloro-4-fluoroaniline with 2-carboxybenzenethiol to form 3-chloro-4-fluoro-1-benzothiophene-2-carboxylic acid. The acid is then converted to the corresponding acid chloride, which is reacted with N-(1-isopropyl-4-piperidinyl) amine to yield the final product.

Scientific Research Applications

3-chloro-4-fluoro-N-(1-isopropyl-4-piperidinyl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of various disorders such as neuropathic pain, epilepsy, and inflammatory diseases.

properties

IUPAC Name

3-chloro-4-fluoro-N-(1-propan-2-ylpiperidin-4-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClFN2OS/c1-10(2)21-8-6-11(7-9-21)20-17(22)16-15(18)14-12(19)4-3-5-13(14)23-16/h3-5,10-11H,6-9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUABCSJMJGPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C2=C(C3=C(C=CC=C3S2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-N-[1-(propan-2-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide

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